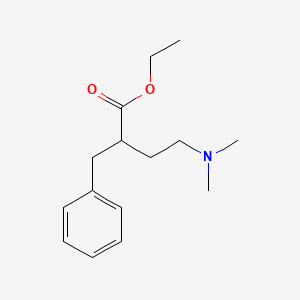Ethyl 2-benzyl-4-(dimethylamino)butanoate
CAS No.:
Cat. No.: VC16497217
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H23NO2 |
|---|---|
| Molecular Weight | 249.35 g/mol |
| IUPAC Name | ethyl 2-benzyl-4-(dimethylamino)butanoate |
| Standard InChI | InChI=1S/C15H23NO2/c1-4-18-15(17)14(10-11-16(2)3)12-13-8-6-5-7-9-13/h5-9,14H,4,10-12H2,1-3H3 |
| Standard InChI Key | LVGYZCJPDTZCNY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CCN(C)C)CC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 2-benzyl-4-(dimethylamino)butanoate features a branched carbon chain with distinct functional groups:
-
Ethyl ester moiety: A group at position 1, facilitating hydrolysis reactions.
-
Benzyl substituent: A phenylmethyl group () at position 2, contributing to hydrophobic interactions.
-
Dimethylamino group: A group at position 4, enabling hydrogen bonding and basicity .
The SMILES notation and InChIKey provide unambiguous identifiers for its structure .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 92726-29-9 | |
| Molecular Formula | ||
| Molecular Weight | 249.35 g/mol | |
| Predicted CCS () | 161.0 ([M+H]) |
Synthesis and Reaction Pathways
Primary Synthetic Route
The synthesis of ethyl 2-benzyl-4-(dimethylamino)butanoate involves a two-step process:
-
Nucleophilic Alkylation:
-
Acid-Catalyzed Esterification:
Reaction Conditions:
-
Temperature: Reflux (~78°C for ethanol).
-
Catalysts: (gas or concentrated solution).
Byproduct Formation and Purification
Byproducts such as unreacted nitrile or over-alkylated derivatives may form. Purification via solvent extraction (e.g., diethyl ether) and fractional distillation under reduced pressure (0.2–0.1 mm Hg) ensures high purity .
Applications in Pharmaceutical Chemistry
Table 2: Related Impurities in Dimetindene Maleate
| Impurity | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Impurity B | 92039-35-5 | 187.28 | |
| Impurity C | 92726-29-9 | 249.35 | |
| Impurity D | 1613-23-6 | 221.30 |
Biological Activity and Mechanistic Insights
Hypothesized Mechanisms
-
Receptor Binding: The benzyl group may engage in π-π stacking with aromatic residues in receptor pockets, while the dimethylamino group participates in ionic interactions .
-
Metabolic Stability: The ethyl ester moiety may prolong half-life by resisting rapid hydrolysis, a common issue with methyl esters .
Comparative Bioactivity
Compared to Dimetindene maleate (), Impurity C lacks the maleate counterion and exhibits reduced polarity, potentially altering tissue distribution .
Analytical Characterization
Spectroscopic Data
-
Mass Spectrometry: Predicted adducts include [M+H] at m/z 250.18 and [M+Na] at m/z 272.16 .
-
Collision Cross Section (CCS): 161.0 for [M+H], aiding LC-MS/MS identification .
Chromatographic Behavior
-
HPLC Retention: Hydrophobic benzyl group increases retention on C18 columns, typically eluting at 8–10 min with acetonitrile/water gradients .
Industrial and Regulatory Considerations
Quality Control Protocols
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume